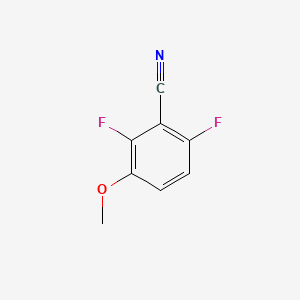

2,6-Difluoro-3-methoxybenzonitrile

Description

BenchChem offers high-quality 2,6-Difluoro-3-methoxybenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Difluoro-3-methoxybenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,6-difluoro-3-methoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F2NO/c1-12-7-3-2-6(9)5(4-11)8(7)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXVCAGRBLOMHBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)F)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10396466 | |

| Record name | 2,6-Difluoro-3-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10396466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886498-35-7 | |

| Record name | 2,6-Difluoro-3-methoxybenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886498-35-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Difluoro-3-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10396466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure Elucidation of 2,6-Difluoro-3-methoxybenzonitrile

Abstract

This technical guide provides a comprehensive, multi-technique approach to the definitive structure elucidation of 2,6-difluoro-3-methoxybenzonitrile, a key intermediate in pharmaceutical and agrochemical research. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data to explain the causal logic behind experimental choices. By integrating data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of advanced Nuclear Magnetic Resonance (NMR) techniques (¹H, ¹³C, ¹⁹F, and 2D-correlations), we present a self-validating workflow that confirms the precise substitution pattern of the aromatic ring. This guide emphasizes the interpretation of complex spin-spin coupling constants involving fluorine, a critical skill in the analysis of modern fluorinated molecules.

Introduction: The Analytical Challenge

2,6-Difluoro-3-methoxybenzonitrile (C₈H₅F₂NO) is a substituted aromatic compound whose utility as a synthetic building block is dictated by the specific arrangement of its functional groups.[1] Isomeric impurities can drastically alter reaction pathways and biological activity, making unambiguous structure verification a prerequisite for its use in any synthetic campaign. The presence of two fluorine atoms, a methoxy group, and a nitrile group on a benzene ring presents a classic analytical challenge: confirming the 1,2,3,6-substitution pattern over other possibilities.

This guide details the logical workflow for elucidating this structure, starting from fundamental molecular formula confirmation and proceeding to the fine details of atomic connectivity. The cornerstone of this analysis is high-field NMR spectroscopy, where the interplay of chemical shifts and through-bond scalar couplings (J-couplings) provides the definitive evidence for the assigned structure.

Foundational Analysis: Confirming the Molecular Identity

Before delving into complex structural details, the first step is to confirm the molecular formula and identify the principal functional groups. This is achieved through a combination of Mass Spectrometry and Infrared Spectroscopy.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the molecular ion, which in turn validates the elemental composition. For aromatic compounds, which tend to form stable molecular ions, this technique is particularly effective.[2]

-

Expected Molecular Formula: C₈H₅F₂NO

-

Monoisotopic Mass: 169.0339 g/mol

The observation of a molecular ion peak [M]⁺ at m/z 169.0339 in an HRMS spectrum confirms the elemental formula. The fragmentation pattern can also provide clues, often showing losses of CO, HCN, or CH₃, which are characteristic of methoxybenzonitriles.[3][4]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule. The vibrational frequencies of specific bonds provide a diagnostic fingerprint.

| Frequency (cm⁻¹) | Vibration Type | Functional Group | Significance |

| ~2230 | C≡N stretch | Nitrile | Confirms the presence of the cyano group. This absorption is typically strong and sharp for aromatic nitriles.[5] |

| ~1600, ~1480 | C=C stretch | Aromatic Ring | Indicates the presence of the benzene ring. |

| ~1280 | C-O stretch | Aryl Ether | Suggests the C-O bond of the methoxy group attached to the ring. |

| ~1200 | C-F stretch | Aryl Fluoride | Strong absorptions in this region are characteristic of C-F bonds.[6] |

The presence of these characteristic bands provides strong, corroborating evidence for the major structural components of the molecule.

Definitive Structure Determination via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed covalent framework of organic molecules.[7] For 2,6-difluoro-3-methoxybenzonitrile, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional experiments, is required to solve the substitution pattern conclusively. The key to this analysis lies in interpreting the spin-spin couplings between the hydrogen, carbon, and fluorine nuclei.[8]

¹H NMR Spectroscopy: The Proton Environment

The ¹H NMR spectrum provides information on the number of distinct proton environments and their connectivity.

-

Prediction: The proposed structure has three protons: two on the aromatic ring and three in the methoxy group.

-

Analysis:

-

A singlet at ~3.9 ppm integrating to 3H is characteristic of a methoxy group (-OCH₃).

-

The aromatic region should contain two signals, each integrating to 1H. Due to coupling with each other and with the nearby fluorine atoms, these signals will appear as complex multiplets.

-

The proton at position 4 (H4) is coupled to the proton at position 5 (H5) and the fluorine at position 6 (F6).

-

The proton at position 5 (H5) is coupled to the proton at position 4 (H4) and the fluorine at position 6 (F6).

-

Long-range couplings, such as a five-bond coupling between H4 and F2 (⁵JHF), can further complicate the spectrum but also provide valuable structural information.[9]

-

¹⁹F NMR Spectroscopy: The Fluorine Perspective

With 100% natural abundance and high sensitivity, ¹⁹F NMR is essential for analyzing fluorinated compounds.[10][11]

-

Prediction: The structure has two chemically non-equivalent fluorine atoms.

-

Analysis:

-

The spectrum will show two distinct multiplets.

-

The chemical shifts are highly sensitive to the electronic environment. The fluorine at position 2 (F2) is ortho to the electron-withdrawing nitrile group, while the fluorine at position 6 (F6) is ortho to the electron-donating methoxy group (via resonance). This will result in significantly different chemical shifts.

-

Each fluorine signal will be split by the adjacent aromatic protons. For example, F6 will show coupling to H5.

-

¹³C NMR Spectroscopy: The Carbon Backbone

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon atoms and, crucially, shows the effect of C-F coupling.

-

Prediction: The molecule has 8 unique carbon atoms: 6 aromatic, 1 nitrile, and 1 methoxy.

-

Analysis:

-

The carbon atoms directly bonded to fluorine (C2 and C6) will appear as doublets with very large one-bond coupling constants (¹JCF ≈ 240-250 Hz).[6]

-

Carbons two or three bonds away from fluorine will exhibit smaller couplings (²JCF, ³JCF), causing their signals to appear as triplets or doublet of doublets.[6]

-

The nitrile carbon (C≡N) typically appears around 115-120 ppm.[12]

-

The methoxy carbon (-OCH₃) will be a singlet around 56 ppm.

-

Synthesizing the Data: 2D NMR Correlation

While 1D NMR provides a wealth of information, 2D NMR experiments like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are required to definitively link the atoms together.[13]

-

HSQC: This experiment correlates each proton with the carbon atom it is directly attached to. It would confirm the assignments of C4-H4 and C5-H5.

-

HMBC: This is the key experiment for this structure. It reveals correlations between protons and carbons that are two or three bonds away. The crucial correlations to observe are:

-

A correlation from the methoxy protons (-OCH₃) to the C3 carbon, confirming the position of the methoxy group.

-

A correlation from H4 to C2, C3, and C6, establishing its neighbors.

-

A correlation from H5 to C1 (the nitrile-bearing carbon) and C3.

-

The combined evidence from these HMBC correlations provides an unambiguous map of the substituent pattern on the aromatic ring.

Workflow and Data Summary

The logical flow of experiments is designed to build a complete and self-validating picture of the molecule.

Caption: Workflow for the structure elucidation of 2,6-difluoro-3-methoxybenzonitrile.

Summary of Expected NMR Data (Illustrative)

| Nucleus | Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Assignment |

| ¹H | OCH₃ | ~3.95 | s | - | Methoxy Protons |

| H4 | ~7.30 | ddd | ³JHH ≈ 9.0, ⁴JHF ≈ 6.0, ⁵JHF ≈ 1.5 | Aromatic Proton | |

| H5 | ~6.90 | ddd | ³JHH ≈ 9.0, ³JHF ≈ 10.0, ⁴JHF ≈ 2.0 | Aromatic Proton | |

| ¹³C | C1 | ~95 | t | ²JCF ≈ 15 | -C-CN |

| C2 | ~160 | dd | ¹JCF ≈ 250, ²JCF ≈ 12 | -C-F | |

| C3 | ~155 | d | ³JCF ≈ 8 | -C-OCH₃ | |

| C4 | ~125 | d | ⁴JCF ≈ 4 | -CH- | |

| C5 | ~110 | dd | ³JCF ≈ 20, ⁴JCF ≈ 5 | -CH- | |

| C6 | ~158 | dd | ¹JCF ≈ 245, ²JCF ≈ 10 | -C-F | |

| CN | ~114 | t | ³JCF ≈ 3 | Nitrile | |

| OCH₃ | ~56.5 | s | - | Methoxy Carbon | |

| ¹⁹F | F2 | ~ -115 | m | - | Fluorine ortho to CN |

| F6 | ~ -120 | m | - | Fluorine ortho to OCH₃ |

Note: Chemical shifts and coupling constants are illustrative and can vary based on solvent and spectrometer frequency.

Caption: Key HMBC correlations confirming the substituent positions.

Experimental Protocols

Sample Preparation

A sample of 2,6-difluoro-3-methoxybenzonitrile (~10-20 mg) is dissolved in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard for ¹H and ¹³C NMR. For ¹⁹F NMR, an external reference such as CFCl₃ may be used.

NMR Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is used.

-

¹H NMR: A standard pulse-acquire sequence is used. Key parameters include a 30° pulse angle, a relaxation delay of 2 seconds, and acquisition of 16-32 scans.

-

¹³C{¹H} NMR: A proton-decoupled pulse-acquire sequence is used. Key parameters include a 45° pulse angle, a relaxation delay of 2-5 seconds, and acquisition of 1024-4096 scans to achieve adequate signal-to-noise.

-

¹⁹F NMR: A standard pulse-acquire sequence, often with proton decoupling, is used.

-

2D Experiments (HSQC/HMBC): Standard gradient-selected pulse sequences (e.g., gHSQC and gHMBC) are employed. The HMBC experiment is optimized to detect long-range couplings of approximately 8 Hz.

Conclusion

The unambiguous structural assignment of 2,6-difluoro-3-methoxybenzonitrile is achieved through a systematic and multi-faceted analytical approach. While MS and IR provide foundational confirmation of the molecular formula and functional groups, it is the detailed analysis of 1D and 2D NMR spectra that provides the conclusive evidence. The interpretation of C-F and H-F coupling constants, combined with the connectivity map generated by HMBC, forms a self-validating system that locks in the precise substitution pattern. This rigorous workflow is essential for ensuring the quality and reliability of this important chemical intermediate in research and development settings.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3841940, 2,3-Difluoro-6-methoxybenzonitrile. Retrieved February 2, 2026, from [Link][14]

-

National Institute of Standards and Technology. (n.d.). Benzonitrile. In NIST Chemistry WebBook. Retrieved February 2, 2026, from [Link][15]

-

Doddrell, D., et al. (1974). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2. [Link][6]

-

McLafferty, F. W. (1959). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry. [Link][3][16]

-

Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved February 2, 2026, from [Link][17]

-

ACS Publications. (2025). Infrared Spectroscopic Identification of Mass-Selected Benzonitrile Ions in Neon Matrices: Astrochemical Implications. The Journal of Physical Chemistry Letters. [Link][18]

-

Powers, R. (n.d.). Introduction to NMR and Its Application in Metabolite Structure Determination. University of Nebraska-Lincoln. Retrieved February 2, 2026, from [Link][7]

-

Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved February 2, 2026, from [Link][5]

-

Breitmaier, E. (1993). Structure Elucidation by NMR in Organic Chemistry. Wiley. [Link][13]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved February 2, 2026, from [Link][12]

-

National Institutes of Health. (n.d.). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Retrieved February 2, 2026, from [Link][9]

-

MSU Chemistry. (n.d.). Mass Spectrometry. Retrieved February 2, 2026, from [Link][2]

-

ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds. Retrieved February 2, 2026, from [Link][4]

-

NMR Service. (n.d.). 19Fluorine NMR. Retrieved February 2, 2026, from [Link][11]

Sources

- 1. biosynth.com [biosynth.com]

- 2. Mass Spectrometry [www2.chemistry.msu.edu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. bionmr.unl.edu [bionmr.unl.edu]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. 19Flourine NMR [chem.ch.huji.ac.il]

- 12. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 13. smbstcollege.com [smbstcollege.com]

- 14. 2,3-Difluoro-6-methoxybenzonitrile | C8H5F2NO | CID 3841940 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Benzonitrile [webbook.nist.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Synthesis of 2,6-Difluoro-3-methoxybenzonitrile: Starting Materials and Strategic Approaches

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Difluoro-3-methoxybenzonitrile is a key building block in the synthesis of various pharmaceutical compounds, necessitating robust and efficient synthetic routes. This technical guide provides a comprehensive overview of the primary starting materials and strategic synthetic pathways for its preparation. Two principal retrosynthetic approaches are analyzed in detail: a late-stage cyanation strategy commencing with 2,6-difluoro-3-methoxyaniline, and a late-stage methylation route proceeding via a 2,6-difluoro-3-hydroxybenzonitrile intermediate. This document furnishes field-proven insights into the causality behind experimental choices, detailed step-by-step protocols for key transformations, and a comparative analysis of the methodologies to empower researchers in selecting the optimal synthetic strategy for their specific needs.

Introduction: The Significance of 2,6-Difluoro-3-methoxybenzonitrile in Medicinal Chemistry

The unique substitution pattern of 2,6-Difluoro-3-methoxybenzonitrile, featuring two ortho-fluorine atoms to a nitrile group and a meta-methoxy group, imparts distinct electronic and conformational properties to molecules incorporating this scaffold. The fluorine atoms can enhance metabolic stability, improve binding affinity through favorable electrostatic interactions, and modulate the pKa of adjacent functional groups. The nitrile moiety serves as a versatile synthetic handle, readily convertible to amines, amides, carboxylic acids, and tetrazoles, which are prevalent in pharmacologically active agents. Consequently, 2,6-Difluoro-3-methoxybenzonitrile has emerged as a valuable intermediate in the development of novel therapeutics across various disease areas. The judicious selection of starting materials is paramount to achieving an efficient, scalable, and cost-effective synthesis of this crucial building block.

Strategic Synthesis Pathways: A Comparative Overview

The synthesis of 2,6-Difluoro-3-methoxybenzonitrile can be approached from two primary strategic directions, each with its own set of advantages and challenges. The choice of strategy is often dictated by the availability and cost of the starting materials, as well as the desired scale of the synthesis.

-

Strategy A: Late-Stage Cyanation. This approach prioritizes the early introduction of the difluoro and methoxy functionalities, with the cyano group being installed in the final stages of the synthesis. The key intermediate in this pathway is 2,6-difluoro-3-methoxyaniline.

-

Strategy B: Late-Stage Methylation. In contrast, this strategy involves the synthesis of a phenolic precursor, 2,6-difluoro-3-hydroxybenzonitrile, followed by methylation to yield the target molecule.

The following sections will delve into the specifics of each strategy, providing detailed experimental insights and protocols.

Strategy A: Late-Stage Cyanation via Sandmeyer Reaction

This is often the more direct approach, leveraging the commercial availability of the key starting material, 2,6-difluoro-3-methoxyaniline.[1][2] The cornerstone of this strategy is the Sandmeyer reaction, a robust and well-established method for the conversion of an aryl amine to an aryl nitrile.[3][4][5]

Starting Material: 2,6-Difluoro-3-methoxyaniline

While the synthesis of 2,6-difluoroaniline from commodity chemicals like 1,2,3-trichlorobenzene has been documented, it involves a multi-step process.[6] For many research and development applications, the direct procurement of 2,6-difluoro-3-methoxyaniline is the more time- and resource-efficient option. Several chemical suppliers offer this starting material with purities suitable for further synthetic transformations.[1][2][7]

The Sandmeyer Reaction: From Aniline to Benzonitrile

The Sandmeyer reaction proceeds in two main stages: the diazotization of the aniline and the subsequent copper(I) cyanide-mediated displacement of the diazonium group.

Sources

- 1. scbt.com [scbt.com]

- 2. 144851-62-7 Cas No. | 2,6-Difluoro-3-methoxyaniline | Apollo [store.apolloscientific.co.uk]

- 3. lscollege.ac.in [lscollege.ac.in]

- 4. Sandmeyer Reaction [organic-chemistry.org]

- 5. organicchemistryguide.com [organicchemistryguide.com]

- 6. EP0506199A2 - A process for the preparation of 2,6-difluoroaniline from 1,2,3-trichlorobenzene - Google Patents [patents.google.com]

- 7. 2,6-Difluoro-3-methoxyaniline, 97% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

2,6-Difluoro-3-methoxybenzonitrile: A Strategic Fluorinated Scaffold

This guide details the chemical utility, synthesis, and pharmaceutical applications of 2,6-Difluoro-3-methoxybenzonitrile (CAS 886498-35-7) .

Executive Summary

2,6-Difluoro-3-methoxybenzonitrile is a specialized organofluorine intermediate used primarily in the synthesis of Renal Outer Medullary Potassium (ROMK) channel inhibitors and potential antibacterial agents targeting FtsZ. Its structural value lies in the 2,6-difluoro motif , which provides metabolic stability and conformational restriction, combined with the 3-methoxy group , which serves as a protected phenol handle or a lipophilic spacer.

Chemical Identity

| Property | Detail |

| CAS Number | 886498-35-7 |

| IUPAC Name | 2,6-Difluoro-3-methoxybenzonitrile |

| Molecular Formula | C₈H₅F₂NO |

| Molecular Weight | 169.13 g/mol |

| Appearance | White to off-white solid |

| Key Functionality | Nitrile (electrophile), Methoxy (protected phenol), Fluorine (metabolic blocker) |

Structural Analysis & Reactivity Profile

The molecule features a highly electron-deficient benzene ring due to the electron-withdrawing nature of the nitrile group and the two fluorine atoms.

Electronic Effects

-

Nitrile Group (CN): strongly electron-withdrawing (–I, –M), activating the ring for nucleophilic attack, though the 2,6-fluorine atoms create steric shielding.

-

Fluorine Atoms (C2, C6): The ortho-fluorine atoms exert a "ortho-effect," twisting the nitrile group slightly out of coplanarity in transition states and blocking metabolic oxidation at these vulnerable positions.

-

Methoxy Group (C3): Acts as an electron-donating group (+M) but is often used as a "masked" hydroxyl group. The C3 position allows for downstream derivatization into phenols (via demethylation) which are critical for hydrogen-bonding interactions in enzyme pockets (e.g., ROMK channels).

Reactivity Map (DOT Visualization)

The following diagram illustrates the primary reactive sites and their transformations.

Figure 1: Reactivity profile showing the three primary diversion points for synthesis: hydrolysis of the nitrile, cleavage of the ether, and reduction to the amine.

Synthesis & Manufacturing Routes

Route A: Demethylation to Active Phenol (Key Pharmaceutical Pathway)

In drug development, the methoxy variant is often the stable precursor used to generate 2,6-difluoro-3-hydroxybenzonitrile in situ or just prior to the key coupling step. The hydroxyl group is prone to oxidation, making the methoxy ether the preferred form for storage and transport.

Reaction:

Route B: Preparation of the Intermediate

While often purchased, the synthesis of 2,6-difluoro-3-methoxybenzonitrile typically proceeds via cyanodehalogenation or electrophilic cyanation .

-

Starting Material: 2,4-Difluoroanisole or 1-Bromo-2,4-difluoro-3-methoxybenzene.

-

Cyanation: Reaction with CuCN (Rosenmund-von Braun) or Zn(CN)₂ with Pd-catalysis.

-

Note: The 2,6-difluoro substitution pattern makes classical SNAr on hexachlorobenzene difficult; therefore, building up from difluoroanisole via lithiation/cyanation is a common strategy.

-

Pharmaceutical Applications

Case Study: ROMK Inhibitors (Hypertension)

The most prominent application of this intermediate is in the synthesis of ROMK (Kir1.1) inhibitors .[1][2] These drugs are developed as a new class of diuretics that avoid the hypokalemia (low potassium) side effects associated with loop diuretics.

-

Mechanism: The 2,6-difluoro-3-hydroxy motif (derived from the methoxy precursor) mimics the hydration shell of the potassium ion or interacts with specific residues in the ion channel pore, blocking K⁺ efflux.

-

Workflow:

-

Precursor: 2,6-Difluoro-3-methoxybenzonitrile.[3][4][5][6][7]

-

Activation: Demethylation to the phenol.

-

Coupling: The phenol is reacted with a heterocyclic core (e.g., nitro-substituted aromatics or pyrazines) to build the pharmacophore.

-

Final Drug: A structure containing the 2,6-difluoro-3-hydroxyphenyl moiety.[3][7]

-

Synthesis Workflow Diagram

Figure 2: The critical role of 2,6-difluoro-3-methoxybenzonitrile in the synthesis of ROMK inhibitors, highlighting the deprotection step.

Experimental Protocol: Demethylation

The following protocol is adapted from patent literature (e.g., WO2013090271) for the conversion of the methoxy intermediate to the hydroxy-active form.

Objective: Selective cleavage of the methyl ether to yield 2,6-difluoro-3-hydroxybenzonitrile.

Materials:

-

2,6-Difluoro-3-methoxybenzonitrile (1.0 equiv)

-

Boron Tribromide (BBr₃), 1.0 M solution in DCM (2.0 equiv)

-

Dichloromethane (DCM), anhydrous

-

Ice water (for quenching)

Procedure:

-

Setup: Flame-dry a round-bottom flask and equip it with a magnetic stir bar and a nitrogen inlet.

-

Dissolution: Dissolve 2,6-difluoro-3-methoxybenzonitrile (e.g., 4.42 g, 26.1 mmol) in anhydrous DCM (10–20 mL). Cool the solution to 0 °C using an ice bath.

-

Addition: Add the BBr₃ solution (52.2 mL, 52.2 mmol) dropwise over 20 minutes via a pressure-equalizing addition funnel. Caution: Reaction is exothermic.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12–16 hours (overnight). Monitor via TLC or LC-MS for disappearance of starting material.

-

Quenching: Cool the mixture back to 0 °C. Carefully pour the reaction mixture into ice water with vigorous stirring to hydrolyze excess boranes.

-

Extraction: Extract the aqueous layer with DCM (3 x 50 mL).

-

Workup: Combine organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude phenol is typically pure enough for the next step or can be recrystallized from hexanes/ethyl acetate.

Yield Expectation: 85–95%.

Safety & Handling

-

Hazard Class: Nitriles are toxic if swallowed, inhaled, or in contact with skin. The release of cyanide ions in vivo is a risk.

-

Specific Hazards:

-

H301/H311/H331: Toxic by ingestion, skin contact, or inhalation.

-

H315/H319: Causes skin and serious eye irritation.

-

-

Handling: Use only in a chemical fume hood. Wear nitrile gloves and safety goggles.

-

Storage: Store in a cool, dry place. Keep container tightly closed. The methoxy compound is stable, but the hydroxy derivative (if generated) is sensitive to oxidation.

References

-

Merck Sharp & Dohme Corp. (2013). Inhibitors of the renal outer medullary potassium channel. WO Patent 2013/090271 A1.

-

PubChem. (n.d.). 2,6-Difluoro-3-methoxybenzonitrile (Compound).[3][4][5][6][7][8][9][10][11] National Library of Medicine.

-

Sigma-Aldrich. (n.d.). 2,6-Difluoro-3-methoxybenzonitrile Product Detail.

-

Tang, H., et al. (2013). Discovery of MK-7145, an Oral Small Molecule ROMK Inhibitor for the Treatment of Hypertension and Heart Failure. ACS Medicinal Chemistry Letters.

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. WO2013090271A1 - Inhibitors of the renal outer medullary potassium channel - Google Patents [patents.google.com]

- 3. 2,6-Difluorobenzonitrile | 1897-52-5 [chemicalbook.com]

- 4. PubChemLite - H2 - Explore [pubchemlite.lcsb.uni.lu]

- 5. PubChemLite - C8H5F2NOS - Explore [pubchemlite.lcsb.uni.lu]

- 6. fishersci.ie [fishersci.ie]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. 2,6-DIFLUORO-4-METHOXYBENZONITRILE | 123843-66-3 [chemicalbook.com]

- 9. 886498-35-7|2,6-Difluoro-3-methoxybenzonitrile|BLD Pharm [bldpharm.com]

- 10. CAS 886498-35-7 | Sigma-Aldrich [sigmaaldrich.com]

- 11. scbt.com [scbt.com]

Methodological & Application

Introduction: The Strategic Importance of 2,6-Disubstituted Benzonitriles

<_ _>## Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) of 2,6-Difluorobenzonitriles

In the landscape of modern medicinal chemistry and materials science, the benzonitrile scaffold is a cornerstone for the development of novel molecular entities.[1][2][3] The strategic incorporation of fluorine atoms, particularly in the ortho positions to the nitrile group as seen in 2,6-difluorobenzonitrile, profoundly influences the molecule's reactivity and imparts desirable physicochemical properties to the final products.[4] This application note serves as a comprehensive guide to understanding and executing nucleophilic aromatic substitution (SNAr) reactions on this versatile substrate. We will delve into the mechanistic underpinnings, provide field-tested protocols for various nucleophile classes, and offer insights gleaned from extensive experience to empower researchers in their synthetic endeavors.

The dual activation provided by the strongly electron-withdrawing nitrile group and the two fluorine atoms makes the aromatic ring of 2,6-difluorobenzonitrile highly susceptible to nucleophilic attack.[4][5] This heightened reactivity, coupled with the unique ability of fluorine to act as an excellent leaving group in SNAr reactions, opens a gateway to a diverse array of 2,6-disubstituted benzonitrile derivatives.[6][7] These products are not merely chemical curiosities; they are pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[8][9][10][11] For instance, derivatives of 2-amino-6-fluorobenzonitrile are instrumental in creating quinazoline-based anticancer agents and aminoquinoline derivatives for potential Alzheimer's disease therapies.[8][9]

Mechanistic Insights: The Addition-Elimination Pathway

The SNAr reaction of 2,6-difluorobenzonitrile proceeds via a well-established two-step addition-elimination mechanism.[7][12][13][14] Understanding this pathway is crucial for optimizing reaction conditions and predicting outcomes.

-

Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on one of the electron-deficient carbons bearing a fluorine atom. This leads to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[7][14][15] The stability of this complex is the lynchpin of the SNAr reaction. The potent electron-withdrawing effects of the ortho-nitrile group and the remaining fluorine atom delocalize the negative charge, thereby lowering the activation energy of this rate-determining step.[4][6][16]

-

Elimination of the Fluoride Ion and Aromatization: In the subsequent, typically rapid step, the fluoride ion is expelled from the Meisenheimer complex, and the aromaticity of the ring is restored, yielding the substituted product.[7][12] Counterintuitively, despite the high strength of the C-F bond, fluoride is an excellent leaving group in SNAr reactions.[6][7] This is because the rate-determining step is the formation of the Meisenheimer complex, not the cleavage of the C-F bond.[6][7] The high electronegativity of fluorine is paramount, as it strongly activates the ring towards the initial nucleophilic attack.[12][15][17]

Caption: The two-step addition-elimination mechanism of SNAr.

Experimental Protocols: A Practical Guide

The following protocols are designed to be robust and adaptable for a range of common nucleophiles. General laboratory safety precautions should always be observed.

General Experimental Workflow

Caption: A generalized workflow for SNAr reactions.

Protocol 1: Reaction with Amine Nucleophiles (N-Arylation)

This protocol outlines a general procedure for the synthesis of 2-amino-6-fluorobenzonitrile derivatives.

Materials:

-

2,6-Difluorobenzonitrile (1.0 eq)

-

Primary or secondary amine (1.1 - 1.5 eq)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA, 2.0 eq)

-

Anhydrous solvent (e.g., DMF, DMSO, or ACN)

-

Standard laboratory glassware for reaction, workup, and purification

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2,6-difluorobenzonitrile, the amine nucleophile, and the base.

-

Add the anhydrous solvent via syringe.

-

Stir the reaction mixture at the desired temperature (ranging from room temperature to 120 °C), monitoring the progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel or recrystallization.

Expertise & Experience:

-

Choice of Base: For less nucleophilic amines, a stronger base like Cs₂CO₃ may be required. For acid-sensitive substrates, an organic base like N,N-Diisopropylethylamine (DIPEA) is a suitable choice.[18]

-

Solvent Selection: Dipolar aprotic solvents like DMF or DMSO are generally effective at solvating the intermediate Meisenheimer complex and accelerating the reaction.[19] However, for highly reactive substrates, less polar solvents like acetonitrile (ACN) can be used to control reactivity.

-

Temperature Control: Start at room temperature and gradually increase the temperature if the reaction is sluggish. High temperatures can sometimes lead to undesired side reactions.

Protocol 2: Reaction with Oxygen Nucleophiles (O-Arylation)

This protocol is for the synthesis of 2-alkoxy- or 2-aryloxy-6-fluorobenzonitriles.

Materials:

-

2,6-Difluorobenzonitrile (1.0 eq)

-

Alcohol or phenol (1.2 - 1.5 eq)

-

Strong base (e.g., NaH or KOtBu, 1.2 eq)

-

Anhydrous solvent (e.g., THF or DMF)

-

Standard laboratory glassware

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol or phenol in the anhydrous solvent.

-

Cool the solution to 0 °C in an ice bath and add the strong base portion-wise.

-

Stir the mixture at room temperature for 30 minutes to ensure complete formation of the alkoxide or phenoxide.

-

Add a solution of 2,6-difluorobenzonitrile in the same anhydrous solvent to the reaction mixture.

-

Heat the reaction to a temperature between 60-100 °C and monitor its progress by TLC.

-

After completion, cool the reaction to room temperature and carefully quench with water or a saturated aqueous solution of NH₄Cl.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate or CH₂Cl₂).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

-

Remove the solvent under reduced pressure and purify the residue by flash chromatography.

Expertise & Experience:

-

Base Handling: Sodium hydride (NaH) and potassium tert-butoxide (KOtBu) are highly reactive and moisture-sensitive. Handle them with extreme care under an inert atmosphere.[20][21]

-

Nucleophile Generation: Ensure the complete deprotonation of the alcohol or phenol before adding the 2,6-difluorobenzonitrile to avoid side reactions.

Protocol 3: Reaction with Sulfur Nucleophiles (S-Arylation)

This protocol details the synthesis of 2-thioether-6-fluorobenzonitrile derivatives.

Materials:

-

2,6-Difluorobenzonitrile (1.0 eq)

-

Thiol (1.1 eq)

-

Base (e.g., K₂CO₃ or Et₃N, 2.0 eq)

-

Anhydrous solvent (e.g., DMF or ACN)

-

Standard laboratory glassware

Procedure:

-

To a round-bottom flask under an inert atmosphere, add the thiol, base, and anhydrous solvent.

-

Stir the mixture for 15-20 minutes at room temperature to form the thiolate.

-

Add 2,6-difluorobenzonitrile to the reaction mixture.

-

Stir the reaction at a temperature ranging from room temperature to 80 °C, monitoring by TLC.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate and purify the crude product by flash chromatography.

Expertise & Experience:

-

Odor Management: Many thiols are malodorous. It is advisable to conduct the reaction in a well-ventilated fume hood and to quench any residual thiol with bleach before disposal.[19]

-

Base Choice: A mild inorganic base like K₂CO₃ is often sufficient for the deprotonation of thiols.[19]

Data Presentation: Comparative Reaction Conditions

The following table summarizes typical reaction conditions and expected outcomes for the SNAr of 2,6-difluorobenzonitrile with various nucleophiles.

| Nucleophile Class | Example Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| Amines | Morpholine | K₂CO₃ | DMSO | 80-100 | 4-8 | 85-95 |

| Aniline | Cs₂CO₃ | DMF | 100-120 | 6-12 | 70-85 | |

| Alcohols | Methanol | NaH | THF | 65 (reflux) | 6-10 | 75-90 |

| Phenols | Phenol | KOtBu | DMF | 80 | 4-6 | 80-95 |

| Thiols | Thiophenol | K₂CO₃ | ACN | 50-70 | 2-4 | 90-98 |

Note: These are representative conditions and may require optimization for specific substrates.

Trustworthiness and Self-Validation

The protocols provided are designed to be self-validating through rigorous monitoring and characterization.

-

Reaction Monitoring: Consistent tracking of the reaction's progress via TLC or GC/LC-MS against a starting material standard is critical to determine the reaction endpoint and to identify the formation of any byproducts.

-

Product Characterization: The identity and purity of the final product must be unequivocally confirmed through standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) and Mass Spectrometry (MS). This ensures that the desired transformation has occurred and provides confidence in the outcome.

Conclusion: A Versatile Platform for Chemical Innovation

The nucleophilic aromatic substitution of 2,6-difluorobenzonitriles represents a powerful and versatile strategy for the synthesis of a wide range of functionalized aromatic compounds. A thorough understanding of the underlying SNAr mechanism, coupled with the application of robust and well-optimized experimental protocols, enables researchers to efficiently access valuable building blocks for drug discovery, agrochemical development, and materials science. The insights and detailed procedures presented in this application note are intended to provide a solid foundation for the successful implementation of these important transformations.

References

-

Addition-Elimination at Aromatics (SNAR) - csbsju. (n.d.). Retrieved February 10, 2026, from [Link]

-

The Synthetic Versatility of 2-Amino-6-fluorobenzonitrile in Medicinal Chemistry. (2026, January 27). Retrieved February 10, 2026, from [Link]

-

15.4: Nucleophilic Aromatic Substitution. (2023, January 4). Chemistry LibreTexts. Retrieved February 10, 2026, from [Link]

-

Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? (2013, July 25). Chemistry Stack Exchange. Retrieved February 10, 2026, from [Link]

-

Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? | Wyzant Ask An Expert. (2019, June 24). Retrieved February 10, 2026, from [Link]

-

The mechanism of nucleophilic aromatic substitution polymerization. (n.d.). ResearchGate. Retrieved February 10, 2026, from [Link]

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018, August 20). Master Organic Chemistry. Retrieved February 10, 2026, from [Link]

-

On the Synthesis of 2-Amino-4,6-difluorobenzonitrile: Highly Selective Formation of 5-Fluoro-3-nitro-1,2-benzoquinone 2-Diazide in the Attempted Sandmeyer Cyanation of 2,4-Difluoro-6-nitrobenzenediazonium Cation†. (n.d.). Journal of Chemical Research, Synopses (RSC Publishing). Retrieved February 10, 2026, from [Link]

-

N-arylation of amines with fluorobenzonitriles in aqueous medium. (n.d.). Royal Society of Chemistry. Retrieved February 10, 2026, from [Link]

-

Nucleophilic Aromatic Substitution. (n.d.). Chemistry Steps. Retrieved February 10, 2026, from [Link]

-

2-Amino-6-fluorobenzonitrile: A Key Intermediate in Agrochemical Innovation. (n.d.). Retrieved February 10, 2026, from [Link]

-

Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. (n.d.). Journal of the American Chemical Society. Retrieved February 10, 2026, from [Link]

-

Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. (n.d.). Wordpress. Retrieved February 10, 2026, from [Link]

-

NUCLEOPHILIC AROMATIC SUBSTITUTION. (n.d.). NCRD's Sterling Institute of Pharmacy. Retrieved February 10, 2026, from [Link]

-

Nucleophilic aromatic substitution of polyfluoroarene to access highly functionalized 10-phenylphenothiazine derivatives. (2021, February 25). Preprints.org. Retrieved February 10, 2026, from [Link]

-

Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. (2020, September 28). PMC. Retrieved February 10, 2026, from [Link]

-

Reactivity at sp2 Centres: Aromatic Compounds as Electrophiles. (n.d.). Arylgermanes as Linkers for Solid Phase Synthesis. Retrieved February 10, 2026, from [Link]

-

A new synthetic route for preparation of 2-chloro-6-fluorobenzonitrile and 2-chloro-6-fluorobenzoic acid. (2025, August 7). ResearchGate. Retrieved February 10, 2026, from [Link]

-

SNAr Reaction in Other Common Molecular Solvents. (2026, January 24). Wordpress. Retrieved February 10, 2026, from [Link]

-

Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. (n.d.). PMC - NIH. Retrieved February 10, 2026, from [Link]

-

Studies on the Synthesis of Perfluoroaryl Sulfides and their Application in Desulfurative Nickel-Catalyzed Reductive Cross. (n.d.). ChemRxiv. Retrieved February 10, 2026, from [Link]

-

Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. (2022, June 8). PMC. Retrieved February 10, 2026, from [Link]

-

Nucleophilic aromatic substitution. (n.d.). Wikipedia. Retrieved February 10, 2026, from [Link]

-

Adding Nucleophiles to Aromatics: SNAr and Benzyne Reactions. (2024, January 30). YouTube. Retrieved February 10, 2026, from [Link]

-

Application of Nitrile in Drug Design. (2025, August 7). ResearchGate. Retrieved February 10, 2026, from [Link]

-

Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. (n.d.). ChemRxiv. Retrieved February 10, 2026, from [Link]

-

Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. (2021, August 10). Retrieved February 10, 2026, from [Link]

-

Cs2CO3-mediated synthesis of 2-alkoxy-3-cyanopyridines: integrated crystallographic, photophysical, and DFT analyses. (n.d.). New Journal of Chemistry (RSC Publishing). Retrieved February 10, 2026, from [Link]

- CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde. (n.d.). Google Patents.

- CN100351226C - Method for preparing 2,6- dialkoxy benzene nitrile. (n.d.). Google Patents.

- EP0004257A1 - Benzonitrile derivative, process for its preparation and its application. (n.d.). Google Patents.

Sources

- 1. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. nbinno.com [nbinno.com]

- 9. ossila.com [ossila.com]

- 10. nbinno.com [nbinno.com]

- 11. chemimpex.com [chemimpex.com]

- 12. Addition-Elimination at Aromatics (SNAR) [employees.csbsju.edu]

- 13. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 14. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 16. ncrdsip.com [ncrdsip.com]

- 17. wyzant.com [wyzant.com]

- 18. pubs.rsc.org [pubs.rsc.org]

- 19. Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry - Wordpress [reagents.acsgcipr.org]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Analytical Characterization of 2,6-Difluoro-3-methoxybenzonitrile

This Application Note is designed as a definitive technical guide for the analytical characterization of 2,6-Difluoro-3-methoxybenzonitrile (CAS: 886498-35-7). It is structured to serve researchers in pharmaceutical development, specifically those synthesizing kinase inhibitors or fluorinated active pharmaceutical ingredients (APIs).

Introduction & Chemical Context

2,6-Difluoro-3-methoxybenzonitrile is a critical pharmacophore intermediate used in the synthesis of bioactive small molecules. Its unique substitution pattern—a nitrile group flanked by two fluorine atoms, with a methoxy group breaking the symmetry—imparts specific electronic properties (lipophilicity and metabolic stability) desirable in drug design.

Accurate characterization is challenging due to the strong coupling effects of the fluorine atoms in NMR and the potential for hydrolysis of the nitrile group. This guide provides a validated, multi-modal analytical protocol to ensure identity and purity.

Physicochemical Profile

| Property | Specification |

| Chemical Name | 2,6-Difluoro-3-methoxybenzonitrile |

| CAS Number | 886498-35-7 |

| Molecular Formula | C |

| Molecular Weight | 169.13 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, Methanol, Dichloromethane; Sparingly soluble in water |

| Hazards (GHS) | Danger: Toxic if swallowed (H301), Toxic in contact with skin (H311), Causes skin irritation (H315) |

Analytical Methodologies

Method A: High-Performance Liquid Chromatography (HPLC)

Purpose: Quantitative purity assessment and impurity profiling. Rationale: A Reverse-Phase (RP) C18 method is selected. The use of an acidic modifier (Phosphoric Acid) is critical to suppress the ionization of potential hydrolysis impurities (e.g., 2,6-difluoro-3-methoxybenzoic acid), ensuring sharp peak shapes and reproducible retention times.

Protocol:

-

Instrument: HPLC System with PDA (Photodiode Array) Detector (e.g., Agilent 1290 or Waters Alliance).

-

Column: C18, 4.6 x 150 mm, 3.5 µm or 5 µm particle size (e.g., Zorbax Eclipse Plus C18).

-

Mobile Phase A: 0.1% H

PO -

Mobile Phase B: Acetonitrile (HPLC Grade).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection: UV at 210 nm (for sensitivity) and 254 nm (for specificity).

-

Gradient Program:

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 90 | 10 |

| 10.0 | 10 | 90 |

| 12.0 | 10 | 90 |

| 12.1 | 90 | 10 |

| 15.0 | 90 | 10 |

Sample Preparation: Dissolve 10 mg of sample in 10 mL of Acetonitrile/Water (50:50). Sonicate for 5 minutes. Filter through a 0.22 µm PTFE filter before injection.

System Suitability Criteria:

-

Tailing Factor: < 1.5

-

Theoretical Plates: > 5000

-

%RSD of Area (5 injections): < 2.0%

Method B: Nuclear Magnetic Resonance (NMR) Spectroscopy

Purpose: Structural elucidation and confirmation of regiochemistry.[1]

Rationale: The presence of two fluorine atoms creates complex splitting patterns (

Protocol:

-

Solvent: DMSO-

or CDCl -

Internal Standard: TMS (Tetramethylsilane) for

H; CFCl

Expected Spectral Features:

-

H NMR (400 MHz, DMSO-

-

3.8-4.0 ppm (Singlet, 3H): Methoxy group (-OCH

-

7.0-7.6 ppm (Multiplets, 2H): Aromatic protons at positions 4 and 5.

-

Note: These protons will appear as complex multiplets (approx. doublet of doublets or ddd) due to coupling with each other (

) and the adjacent fluorine atoms (

-

-

3.8-4.0 ppm (Singlet, 3H): Methoxy group (-OCH

-

F NMR (376 MHz, Decoupled):

-

Two distinct signals are expected because the molecule is asymmetric (methoxy at pos 3 makes F2 and F6 chemically non-equivalent).

-

Signal 1 (F2): ~ -110 to -125 ppm.

-

Signal 2 (F6): ~ -110 to -125 ppm.

-

Validation: If only one fluorine signal is observed, the structure is likely symmetric (e.g., 3,5-difluoro or 2,6-difluoro without the 3-methoxy asymmetry), indicating an incorrect isomer.

-

Method C: Fourier Transform Infrared Spectroscopy (FT-IR)

Purpose: Quick identification of functional groups. Rationale: The nitrile group provides a diagnostic "fingerprint" signal that is distinct from starting materials like amides or aldehydes.

Protocol:

-

Technique: ATR (Attenuated Total Reflectance) on neat solid.

-

Key Absorption Bands:

-

~2230 - 2240 cm

: C -

~1600, 1500 cm

: Aromatic C=C ring stretches. -

~1000 - 1300 cm

: C-F and C-O stretches (strong intensity).

-

Quality Control Workflow

The following diagram illustrates the logical decision tree for releasing a batch of 2,6-Difluoro-3-methoxybenzonitrile for synthesis.

Caption: Decision tree for QC release, ensuring both chemical purity and isomeric correctness via sequential analytical gates.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3791832, 2,6-Difluoro-3-methoxybenzonitrile. Retrieved from [Link]

- Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley-Interscience. (General reference for F coupling constants).

Sources

Application Note: A Robust, Stability-Indicating HPLC Method for Purity Analysis of 2,6-Difluoro-3-methoxybenzonitrile

Abstract

This application note details a highly reliable and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of purity and the separation of potential impurities in 2,6-Difluoro-3-methoxybenzonitrile, a key intermediate in pharmaceutical synthesis. The described reversed-phase HPLC (RP-HPLC) method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for quality control and stability monitoring in drug development and manufacturing environments. The protocol is grounded in established chromatographic principles and validated according to the International Council for Harmonisation (ICH) guidelines.[1][2][3][4]

Introduction and Scientific Rationale

2,6-Difluoro-3-methoxybenzonitrile is a fluorinated aromatic building block increasingly utilized in the synthesis of active pharmaceutical ingredients (APIs).[5] The precise substitution pattern, including two electron-withdrawing fluorine atoms and a methoxy group, imparts unique electronic properties that are leveraged in medicinal chemistry.[6] Given its role as a critical precursor, ensuring the purity and stability of this intermediate is paramount to controlling the impurity profile of the final drug substance.

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for purity assessment in the pharmaceutical industry due to its high resolution, sensitivity, and reproducibility.[7][8] A reversed-phase method was selected for this application, as it is the most common and versatile mode for analyzing moderately polar to non-polar small molecules like benzonitrile derivatives.[9][10] The non-polar stationary phase (e.g., C18) interacts with the hydrophobic regions of the analyte, while a polar mobile phase is used for elution. This approach provides excellent separation based on hydrophobicity.[10][11]

The objective of this work was to develop and validate a "stability-indicating" analytical method. A stability-indicating method is one that can accurately quantify the active ingredient without interference from degradation products, process impurities, or other excipients.[12] To achieve this, forced degradation studies were conceptually integrated into the method development, ensuring the method's specificity and robustness.[13][14][15][16][17]

Experimental Protocol: The Self-Validating System

Instrumentation and Materials

-

HPLC System: Agilent 1260 Infinity II LC System (or equivalent) with a quaternary pump, autosampler, multicolumn thermostat, and Diode Array Detector (DAD).

-

Chromatography Data System (CDS): OpenLab CDS (or equivalent).

-

Analytical Column: Zorbax SB-C18, 4.6 x 150 mm, 5 µm particle size.

-

Chemicals and Reagents:

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Water, HPLC grade or Milli-Q

-

Trifluoroacetic Acid (TFA), HPLC grade

-

2,6-Difluoro-3-methoxybenzonitrile Reference Standard (Purity >99.5%)

-

Chromatographic Conditions

The following table summarizes the optimized HPLC parameters.

| Parameter | Condition | Causality and Justification |

| Mobile Phase A | 0.1% TFA in Water (v/v) | TFA is an ion-pairing agent that sharpens peaks for polar compounds and controls pH for reproducible retention times. |

| Mobile Phase B | 0.1% TFA in Acetonitrile (v/v) | Acetonitrile is a common organic modifier in RP-HPLC, offering good elution strength and low UV cutoff.[18] |

| Gradient Elution | See Table 2 below | A gradient is essential to elute potential impurities with a wide range of polarities and ensure the main peak is sharp and well-resolved.[8] |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing optimal efficiency without excessive pressure. |

| Column Temperature | 30 °C | Maintaining a constant, slightly elevated temperature ensures reproducible retention times and improves peak shape by reducing mobile phase viscosity. |

| Injection Volume | 5 µL | A small injection volume minimizes potential for band broadening and column overload, especially with a high concentration standard. |

| Detection Wavelength | 220 nm | This wavelength provides high sensitivity for the benzonitrile chromophore while minimizing interference from common solvents. |

| Run Time | 25 minutes | Sufficient time to elute the main component and any potential late-eluting impurities. |

Table 1: Optimized HPLC Chromatographic Conditions

Table 2: Gradient Elution Program

| Time (min) | % Mobile Phase A (Water/TFA) | % Mobile Phase B (ACN/TFA) |

|---|---|---|

| 0.0 | 70 | 30 |

| 15.0 | 20 | 80 |

| 20.0 | 20 | 80 |

| 20.1 | 70 | 30 |

| 25.0 | 70 | 30 |

Solution Preparation

-

Diluent: Acetonitrile/Water (50:50, v/v). This composition ensures solubility of the analyte and is compatible with the initial mobile phase conditions to prevent peak distortion.

-

Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of 2,6-Difluoro-3-methoxybenzonitrile Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

-

Sample Solution (0.5 mg/mL): Prepare the test sample in the same manner as the Standard Solution.

Method Validation and System Suitability

To ensure the method is trustworthy and suitable for its intended purpose, a validation protocol based on ICH Q2(R1) guidelines is essential.[1][2][4] Before any sample analysis, the system's performance must be verified through System Suitability Testing (SST).[7][19][20]

System Suitability Testing (SST)

SST is a non-negotiable part of the analytical workflow, demonstrating that the chromatographic system is performing adequately for the analysis to be done.[7]

Procedure: Inject the Standard Solution in six replicate injections (n=6).

Acceptance Criteria:

| Parameter | Acceptance Limit | Rationale |

|---|---|---|

| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry, which is critical for accurate integration.[20] |

| Theoretical Plates (N) | ≥ 2000 | Measures column efficiency and indicates good separation performance. |

| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% | Demonstrates the precision of the injection and detection system.[20] |

| Relative Standard Deviation (RSD) of Retention Time | ≤ 1.0% | Confirms the stability and reproducibility of the pump and mobile phase composition. |

Table 3: System Suitability Test Parameters and Acceptance Criteria

Validation Parameters (ICH Q2(R1))

The following validation characteristics should be assessed:

-

Specificity (Forced Degradation): The method's ability to resolve the main analyte peak from potential degradation products must be proven.[16][17] This is achieved by subjecting the sample to stress conditions (e.g., acid, base, oxidation, heat, light) and demonstrating that all degradant peaks are baseline-separated from the 2,6-Difluoro-3-methoxybenzonitrile peak.[13][15]

-

Linearity: Assessed over a range of 50% to 150% of the nominal sample concentration. The correlation coefficient (r²) should be ≥ 0.999.

-

Accuracy (% Recovery): Determined by spiking a placebo with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, 120%). The recovery should be within 98.0% to 102.0%.

-

Precision (Repeatability & Intermediate Precision): Repeatability is assessed by analyzing six replicate samples. Intermediate precision is evaluated by a different analyst on a different day with a different instrument. The RSD for both should be ≤ 2.0%.

-

Limit of Quantitation (LOQ) & Limit of Detection (LOD): Determined based on the signal-to-noise ratio (S/N), typically 10:1 for LOQ and 3:1 for LOD.

-

Robustness: Small, deliberate variations in method parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2°C, mobile phase composition ±2%) are made to assess the method's reliability during normal use.

Visualization of Workflow

The following diagram illustrates the logical flow from sample preparation to final data analysis, ensuring a systematic and validatable process.

Caption: Workflow for HPLC Purity Analysis.

Conclusion

The HPLC method described provides a robust and reliable protocol for the purity determination of 2,6-Difluoro-3-methoxybenzonitrile. By incorporating principles of method validation and system suitability testing, this application note serves as a comprehensive guide for researchers and quality control analysts. The method's design ensures trustworthiness and scientific integrity, making it a valuable tool for ensuring the quality of this critical pharmaceutical intermediate.

References

-

Jurnal Universitas Sanata Dharma. Analytical method validation of benzene using high performance liquid chromatography in beverage. Available at: [Link]

-

National Institutes of Health (NIH). Development of UV/HPLC Methods for Quantitative Analysis of Benznidazole in Human Plasma and Urine for Application in Pediatric Clinical Studies. Available at: [Link]

-

US Pharmacopeia (USP). <621> CHROMATOGRAPHY. Available at: [Link]

-

SIELC Technologies. HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column. Available at: [Link]

-

Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. Available at: [Link]

-

U.S. Food and Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]

-

Labcompliance. System suitability Requirements for a USP HPLC Method - Tips & Suggestions. Available at: [Link]

-

PubChem. 2,3-Difluoro-6-methoxybenzonitrile. Available at: [Link]

-

LCGC International. How Reversed-Phase Liquid Chromatography Works. Available at: [Link]

-

BioProcess International. Forced Degradation Studies: Regulatory Considerations and Implementation. Available at: [Link]

-

Pharmaguideline. System Suitability in HPLC Analysis. Available at: [Link]

-

ResearchGate. HPLC Determination of Four Derivatives of Benzene. Available at: [Link]

-

SGS. HOW TO APPROACH A FORCED DEGRADATION STUDY. Available at: [Link]

-

European Medicines Agency (EMA). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at: [Link]

-

Pharmaguideline. Principle of HPLC | HPLC System Working Explained. Available at: [Link]

-

US Pharmacopeia (USP). Proposals for the Development, Composition, and Routine Use of System Suitability Standard Mixtures in Support of Chromatographic Screening for. Available at: [Link]

-

Slideshare. ICH Q2 Analytical Method Validation. Available at: [Link]

-

Springer Nature Experiments. Reversed-Phase High-Performance Liquid Chromatography. Available at: [Link]

-

Agilent. USP General Chapter <1058>. Available at: [Link]

-

LinkedIn. Forced Degradation Study: Complete Technical Guide for Pharmaceutical Development. Available at: [Link]

-

ResearchGate. (PDF) Forced Degradation in Pharmaceuticals - A Regulatory Update. Available at: [Link]

-

YouTube. 14 Principles of Reversed Phase HPLC. Available at: [Link]

-

Longdom Publishing. Development and Validation of a Stability Indicating HPLC Method for the Estimation of Butamirate Citrate and Benzoic Acid in Pharmaceutical Products. Available at: [Link]

-

International Council for Harmonisation (ICH). Quality Guidelines. Available at: [Link]

-

U.S. Food and Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

-

Cheméo. Chemical Properties of 2,6-Difluoro-3-methylbenzoic acid, octyl ester. Available at: [Link]

-

Journal of Organic and Pharmaceutical Chemistry. Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Available at: [Link]

Sources

- 1. fda.gov [fda.gov]

- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 3. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]

- 4. fda.gov [fda.gov]

- 5. ossila.com [ossila.com]

- 6. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]

- 7. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]

- 8. Reversed-Phase Chromatography Overview - Creative Proteomics [creative-proteomics.com]

- 9. Principle of HPLC | HPLC System Working Explained | Pharmaguideline [pharmaguideline.com]

- 10. Reversed-Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. longdom.org [longdom.org]

- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 14. biopharminternational.com [biopharminternational.com]

- 15. sgs.com [sgs.com]

- 16. assyro.com [assyro.com]

- 17. researchgate.net [researchgate.net]

- 18. youtube.com [youtube.com]

- 19. usp.org [usp.org]

- 20. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]

Application Note: 2,6-Difluoro-3-methoxybenzonitrile in Fragment-Based Drug Discovery (FBDD)

Executive Summary

This application note details the utility of 2,6-Difluoro-3-methoxybenzonitrile (CAS: 1345413-52-4 / Derivative Class) as a high-value scaffold in Fragment-Based Drug Discovery (FBDD). Unlike traditional high-throughput screening (HTS) libraries, this molecule represents a "privileged fragment" due to its specific physicochemical properties:

- F NMR Reporter: The chemically distinct fluorine atoms provide sensitive, background-free NMR handles for ligand-observed screening.

-

Synthetic Vector (The "Grow" Strategy): The 2,6-difluoro motif serves as a highly reactive electrophilic core for Nucleophilic Aromatic Substitution (

), enabling rapid library expansion. -

Pharmacophore Density: The nitrile (CN) and methoxy (OMe) groups offer high ligand efficiency (LE) through hydrogen bonding and dipole interactions.

Physicochemical Profile & "Rule of Three" Compliance

Before experimental application, the fragment must be validated against FBDD criteria. 2,6-Difluoro-3-methoxybenzonitrile is an exemplary "Rule of Three" (Ro3) compliant fragment.

| Property | Value | FBDD Suitability |

| Molecular Weight | ~169.1 g/mol | Ideal (<300) . Allows significant mass addition during optimization. |

| cLogP | ~1.8 - 2.1 | Ideal (<3) . Good solubility in DMSO/Buffer; membrane permeable. |

| H-Bond Acceptors | 3 (N, O, F) | Facilitates specific binding interactions. |

| H-Bond Donors | 0 | Reduces desolvation penalty upon binding. |

| Rotatable Bonds | 1 (OMe) | Low entropic cost upon binding (rigid core). |

| PSA | ~33 Ų | Excellent polarity profile. |

Protocol A: Ligand-Observed F NMR Screening

The primary application of this molecule is as a probe in fragment cocktails. The two fluorine atoms (F2 and F6) are chemically non-equivalent due to the 3-methoxy substituent, providing two distinct chemical shifts.

Mechanistic Rationale

F NMR is superior to-

Zero Background: Biological macromolecules do not contain fluorine; there is no protein background signal.[1]

-

Chemical Shift Anisotropy (CSA): Upon binding, the tumbling rate of the fragment decreases (it assumes the protein's correlation time), causing significant line broadening and chemical shift perturbation (CSP) of the

F signal.

Experimental Workflow

Step 1: Cocktail Preparation

-

Solvent: 100%

-DMSO (Stock). -

Buffer: 50 mM Phosphate (pH 7.4), 100 mM NaCl, 10%

. -

Fragment Concentration: 50

M (mix with 4-5 other non-overlapping fluorine fragments). -

Internal Standard: 10

M Trifluoroacetic acid (TFA) or Fluorobenzene (for chemical shift referencing).

Step 2: Data Acquisition (Pulse Sequence)

-

Instrument: 600 MHz NMR equipped with a cryoprobe (optimized for

F). -

Sequence:

-filtered CPMG (Carr-Purcell-Meiboom-Gill) sequence.-

Purpose: To suppress signals from large macromolecules and highlight the free ligand.

-

Delay: Set total spin-echo delay (

) to 200–400 ms.

-

-

Measurement: Acquire spectra of the Cocktail Only vs. Cocktail + Protein (10

M) .

Step 3: Hit Analysis

A "Hit" is defined by:

-

Line Broadening: Decrease in peak height >30% relative to reference.

-

Chemical Shift Perturbation:

ppm.

Technical Note: The 2-F position is sterically crowded by the 3-OMe and 1-CN. If binding occurs near the methoxy group, the 2-F signal often shows a larger CSP due to local environmental changes compared to the 6-F.

Protocol B: Synthetic Expansion via Regioselective

Once 2,6-Difluoro-3-methoxybenzonitrile is identified as a binder, the "Grow" phase begins. The molecule acts as an electrophile.[2][3] The presence of the electron-withdrawing Nitrile (CN) group activates the ring for Nucleophilic Aromatic Substitution (

Regioselectivity Logic[3]

-

Electronic Effect: The Nitrile activates both ortho-positions (2 and 6).

-

Steric/Resonance Effect: The 3-Methoxy group is an electron-donating group (EDG) by resonance, which slightly deactivates the 2-position (ortho to OMe). Furthermore, the 2-position is sterically hindered ("sandwiched").

-

Outcome: Nucleophilic attack is kinetically favored at the 6-position .

Synthetic Procedure (General Protocol)

Objective: Synthesis of 6-amino-2-fluoro-3-methoxybenzonitrile derivatives.

-

Reagents:

-

Substrate: 2,6-Difluoro-3-methoxybenzonitrile (1.0 eq).

-

Nucleophile: Primary or Secondary Amine (1.2 eq) (e.g., piperazine, morpholine, or spirocyclic amines).

-

Base:

(2.0 eq) or DIPEA (for organic solubility). -

Solvent: Dry DMF or DMSO (Polar Aprotic is required to stabilize the Meisenheimer complex).

-

-

Reaction Conditions:

-

Mix reagents in a sealed vial.

-

Heat to 60–80°C for 4–12 hours.

-

Monitoring: Monitor by LC-MS. The product will show a mass shift corresponding to

.

-

-

Workup:

-

Dilute with Ethyl Acetate, wash with water (x3) to remove DMF.

-

Dry over

, concentrate. -

Purification: Silica gel chromatography (Hexane/EtOAc).

-

-

Validation:

-

Verify regiochemistry using NOESY NMR (Look for correlation between the new amine protons and the aromatic proton at C5).

-

Visualizing the Workflow

The following diagram illustrates the integration of this scaffold into the FBDD pipeline, from library design to lead generation.

Figure 1: Integrated FBDD workflow showing the transition from NMR screening to chemical expansion via Nucleophilic Aromatic Substitution (

Structural Biology Considerations

When analyzing X-ray co-crystal structures of this fragment bound to a protein (e.g., Kinases, Proteases, or GPCRs):

-

The Nitrile (CN): Often acts as a hydrogen bond acceptor to backbone amides (e.g., the "hinge region" in kinases). In rare cases, if a catalytic Cysteine is present, the nitrile can form a thioimidate adduct (reversible covalent inhibition).

-

The Methoxy (OMe): frequently occupies small hydrophobic pockets while the oxygen accepts H-bonds from side chains (e.g., Serine/Threonine).

-

The Fluorines: While primarily for screening, the remaining fluorine (after derivatization) can improve metabolic stability by blocking P450 oxidation sites on the ring.

References

-

Vulpetti, A., & Dalvit, C. (2012). Fluorine NMR for biochemical screening and drug discovery.[1][4][5] Drug Discovery Today, 17(15-16), 890-897. Link

-

Norton, R. S., et al. (2016). Applications of 19F-NMR in Fragment-Based Drug Discovery. Molecules, 21(7), 860. Link

-

Lantzsch, R., et al. (2011). A New Approach to the Synthesis of 2,6-Dichloro-3-fluorobenzonitrile: A Useful Pharmaceutical Intermediate.[6] Journal of Chemical Research. (Contextual reference for halogenated benzonitrile synthesis). Link

-

Erlanson, D. A., et al. (2016). Fragment-to-Lead: Guided by Chemistry. Journal of Medicinal Chemistry. (General FBDD Principles). Link

-

Biosynth. (n.d.). 2,3-Difluoro-4-methoxybenzonitrile Product Page (Structural Analog/Isomer properties). Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,6-Difluoro-3-methoxybenzonitrile

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 2,6-Difluoro-3-methoxybenzonitrile. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges during the synthesis of this valuable fluorinated aromatic building block. As a key intermediate in the development of advanced materials and pharmaceutical agents, achieving high purity and yield is critical. This guide provides in-depth, experience-driven troubleshooting advice, detailed protocols, and mechanistic insights to help you navigate common synthetic hurdles.

Overview of the Primary Synthetic Route: The Sandmeyer Reaction

The most prevalent and versatile method for introducing a nitrile group onto an aromatic ring, especially in the presence of sensitive functional groups, is the Sandmeyer reaction.[1][2] This pathway begins with the diazotization of the corresponding aniline precursor, 2,6-Difluoro-3-methoxyaniline, followed by a copper(I) cyanide-mediated displacement of the diazonium group.[3]

The overall transformation is a robust and scalable method, but its success hinges on careful control of reaction parameters. The intermediate diazonium salt is highly reactive and thermally unstable, making it prone to various side reactions if not handled correctly.

Caption: General workflow for the Sandmeyer synthesis of 2,6-Difluoro-3-methoxybenzonitrile.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.

Q1: My reaction yield is significantly lower than expected. What are the common causes?

A1: Low yield in a Sandmeyer reaction is a frequent issue that can typically be traced back to two critical stages: the formation of the diazonium salt and its subsequent conversion.

Causality & Troubleshooting Steps:

-

Incomplete Diazotization: The conversion of the aniline to the diazonium salt is foundational. If this step is inefficient, the overall yield will be inherently limited.

-

Cause: Incorrect stoichiometry of sodium nitrite or acid; temperature too high, leading to premature decomposition of the nitrous acid (HNO₂).

-

Solution: Ensure sodium nitrite is of high purity and used in a slight excess (typically 1.05-1.10 equivalents). The acid (e.g., HCl, H₂SO₄) should be in significant excess (at least 2-3 equivalents) to maintain a low pH and protonate the aniline. Crucially, maintain the temperature strictly between 0-5 °C during the slow, dropwise addition of the NaNO₂ solution.

-

-

Premature Decomposition of the Diazonium Salt: Arenediazonium salts are notoriously unstable.[4] Uncontrolled temperature is the primary driver of decomposition, leading to a complex mixture of byproducts instead of your target nitrile.

-

Cause: Temperature rising above 5-10 °C before the addition of the copper cyanide catalyst.

-

Solution: Use an efficient cooling bath (ice-salt or a cryocooler) to maintain the 0-5 °C range throughout the diazotization and before the cyanation step. The diazonium salt solution should be used immediately after its preparation.

-

-

Inefficient Cyanation: The displacement of the diazonium group by cyanide is the key bond-forming step.

-

Cause: Poor quality or insufficient amount of copper(I) cyanide; presence of inhibiting impurities.

-

Solution: Use high-purity, finely powdered CuCN to maximize its reactivity. Ensure the CuCN solution or suspension is well-stirred and heated appropriately (as per the specific protocol, often in the range of 60-80 °C) to facilitate the reaction after the diazonium salt is added.

-